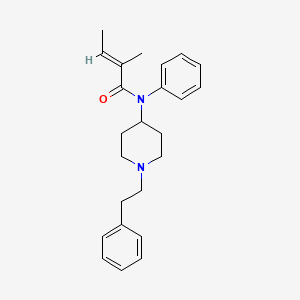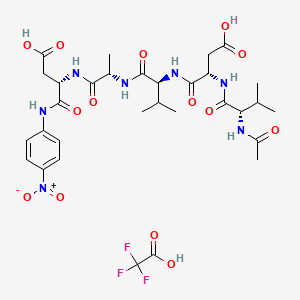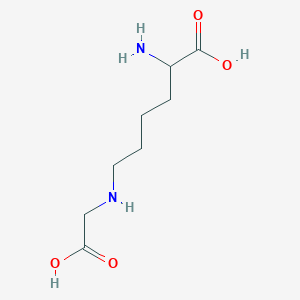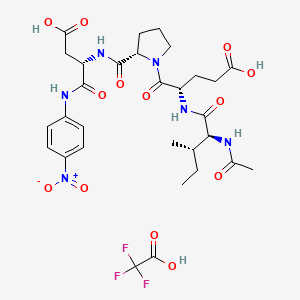![molecular formula C11H8ClN5 B10797034 3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of OSM-W-2 involves several synthetic routes and reaction conditions. Some common methods include:
Hydrothermal Method: This method involves the use of high-temperature and high-pressure conditions to synthesize OSM-W-2.
Ultrasound-Assisted Synthesis: This method uses ultrasonic waves to enhance the reaction rates and yields.
Solid-State Method: This method involves the direct reaction of solid reactants at high temperatures.
Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reactants, resulting in faster reaction rates and higher yields.
Chemical Reactions Analysis
OSM-W-2 undergoes various types of chemical reactions, including:
Oxidation: OSM-W-2 is known for its excellent oxidation properties.
Reduction: The compound can also undergo reduction reactions, where it gains electrons and reduces other substances.
Substitution: OSM-W-2 can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxygen, hydrogen peroxide, and various metal ions. The major products formed from these reactions depend on the specific reactants and conditions used but often include oxidized or reduced forms of the original compound .
Scientific Research Applications
OSM-W-2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which OSM-W-2 exerts its effects involves several molecular targets and pathways. The compound’s mixed valency and abundant surface defect vacancies allow for rapid electron transfer and activation of green oxidants. This makes it an effective catalyst for various oxidation reactions . Additionally, the compound’s ion-exchange properties enable it to interact with various ions, making it useful in applications such as biosensors and drug delivery systems .
Comparison with Similar Compounds
OSM-W-2 can be compared with other similar compounds, such as manganese oxide octahedral molecular sieves (OMS-2). While both compounds share similar properties, OSM-W-2 is unique in its ability to activate green oxidants and its excellent structural stability . Other similar compounds include:
Properties
Molecular Formula |
C11H8ClN5 |
|---|---|
Molecular Weight |
245.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)11-16-15-10-6-14-5-9(13)17(10)11/h1-6H,13H2 |
InChI Key |
XCGFGSSHPVTERR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-(Difluoromethoxy)phenyl]-5-naphthalen-2-yloxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797011.png)

![(1R)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N,N-dimethylethanamine](/img/structure/B10797023.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[3-(3,4-difluorophenyl)propyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797028.png)



![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)
